molecular formula C21H27N5O4 B2631450 8-(Cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione CAS No. 102838-09-5

8-(Cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione

Cat. No. B2631450
CAS RN: 102838-09-5
M. Wt: 413.478
InChI Key: VQNCIJCTZGQDES-UHFFFAOYSA-N
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Description

8-(Cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione, commonly known as CCPA, is a selective adenosine A1 receptor agonist. It is a potent and effective tool in scientific research for studying the role of adenosine receptors in various physiological and pathological conditions. CCPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential therapeutic applications.

Scientific Research Applications

Antidepressant Properties

One of the most significant findings related to derivatives of this compound is their potential antidepressant properties. A synthesized compound closely related to the queried chemical structure exhibited antidepressant activity, most pronounced at a dose of 1.6 mg/kg. This highlights the compound's potential in pharmacological research aimed at developing new antidepressant drugs (Феркат Адельзянович Халиуллин et al., 2017). A similar study corroborated these findings, emphasizing the potential therapeutic applications of such compounds (F. Khaliullin et al., 2018).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of purine derivatives, including the compound , provides a foundation for understanding their potential applications in medicinal chemistry and drug design. A study on the synthesis of similar compounds explored their chemical properties and potential applications, revealing the versatility and potential utility of these molecules in creating pharmacologically active agents (G. D. Kini et al., 1987).

Pharmacological Potential

The pharmacological potential of purine derivatives extends beyond antidepressant effects. Some studies have examined the anti-inflammatory and anticancer properties of related compounds. These investigations highlight the broad spectrum of biological activities that purine derivatives can exhibit, suggesting that further research could uncover additional therapeutic applications (J. Kaminski et al., 1989).

properties

IUPAC Name

8-(cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-25-18-17(19(28)24-21(25)29)26(20(23-18)22-14-8-4-2-5-9-14)12-15(27)13-30-16-10-6-3-7-11-16/h3,6-7,10-11,14-15,27H,2,4-5,8-9,12-13H2,1H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNCIJCTZGQDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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